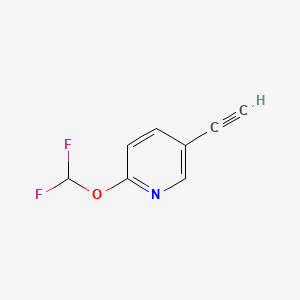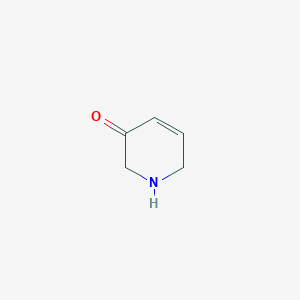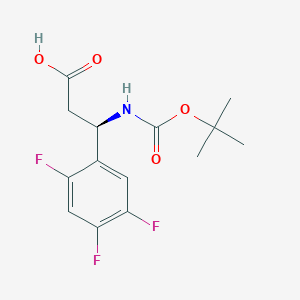
2-(Difluoromethoxy)-5-ethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-ethynylpyridine is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group at the 2-position and an ethynyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-5-ethynylpyridine typically involves the introduction of the difluoromethoxy group and the ethynyl group onto the pyridine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-5-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-5-ethynylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-ethynylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The ethynyl group can also participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
2-(Trifluoromethoxy)-5-ethynylpyridine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-5-ethynylbenzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness: 2-(Difluoromethoxy)-5-ethynylpyridine is unique due to the combination of the difluoromethoxy and ethynyl groups on a pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for covalent bonding with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F2NO |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-ethynylpyridine |
InChI |
InChI=1S/C8H5F2NO/c1-2-6-3-4-7(11-5-6)12-8(9)10/h1,3-5,8H |
InChI Key |
UGHVENKEZRJLHO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)




![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)

![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)





